2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone
Description
This compound features a bicyclo[2.2.1]heptane core with a sulfur atom (thia) and a nitrogen atom (aza) at positions 2 and 5, respectively. The methanone group bridges the bicyclo system to a 1H-indol-5-yl substituent, conferring unique electronic and steric properties. Indole derivatives are known for diverse biological activities, including interactions with serotonin receptors (e.g., zolmitriptan, a 5-HT1B/1D agonist ). The sulfur atom in the bicyclo ring may enhance metabolic stability or influence binding interactions compared to oxygen-containing analogs .
Properties
IUPAC Name |
1H-indol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHKSXKFGKZGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
(3-Iodophenyl)methanone Derivative
- Structure : The indole group is replaced with a 3-iodophenyl ring (Fig. 1a) .
- No biological data are provided, but iodinated aromatics are common in radiopharmaceuticals or as heavy atom derivatives for crystallography.
Pyridine-3-carbaldehyde Derivatives
- Structure : The indole is substituted with pyridine-3-carbaldehyde (e.g., 6-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde, CAS 1935121-66-6) .
- Impact : Pyridine’s nitrogen atom introduces polarity, possibly improving aqueous solubility. The aldehyde group offers a reactive handle for further derivatization.
Bicyclo Ring Modifications
2-Oxa-5-azabicyclo[2.2.1]heptane Analogs
- Structure : Sulfur replaced with oxygen (e.g., (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives) .
- Impact : Oxygen’s higher electronegativity may reduce ring strain or alter hydrogen-bonding capacity. For example, repositioned astemizole analog 106 (with a 2-oxa system) showed antimalarial activity, though direct comparisons to sulfur analogs are lacking .
Bicyclo[2.2.2]octane Systems
Functional Group Additions
Quinolone Derivatives
- Structure : The indole is replaced with a naphthyridine-carboxylic acid group (e.g., 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) .
- Activity : Exhibits superior antibacterial efficacy against multidrug-resistant Streptococcus pneumoniae compared to ciprofloxacin and vancomycin, highlighting the role of the bicyclo system in enhancing potency .
Propenyl-Substituted Bicyclo Systems
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
